

# An In-depth Technical Guide to the Therapeutic Targeting of Interleukin-23

Author: BenchChem Technical Support Team. Date: December 2025



A Note on Nomenclature: Initial searches for "**JG-23**" did not yield a specific therapeutic agent. However, the search results consistently highlighted the critical role of Interleukin-23 (IL-23) as a therapeutic target in a variety of immune-mediated diseases. It is highly probable that the intended subject of this guide is the therapeutic targeting of IL-23. Therefore, this document will provide a comprehensive overview of Interleukin-23 as a key therapeutic target.

#### Introduction

Interleukin-23 (IL-23) is a heterodimeric pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of several autoimmune and inflammatory diseases.[1][2] Composed of two subunits, p19 and p40, IL-23 is a key regulator of the T helper 17 (Th17) cell pathway.[3][4] By promoting the expansion and maintenance of Th17 cells, IL-23 drives the production of downstream inflammatory cytokines, such as IL-17, leading to chronic inflammation and tissue damage.[3][5][6] This central role in the inflammatory cascade has established IL-23 as a major therapeutic target for a range of conditions, including psoriasis, psoriatic arthritis, and inflammatory bowel disease (Crohn's disease and ulcerative colitis).[3][7][8]

This technical guide provides an in-depth overview of the therapeutic targeting of IL-23, intended for researchers, scientists, and drug development professionals. It covers the IL-23 signaling pathway, the mechanisms of action of IL-23 inhibitors, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

### **The IL-23 Signaling Pathway**



IL-23 exerts its pro-inflammatory effects through a well-defined signaling cascade. The pathway is initiated by the binding of IL-23 to its cell surface receptor complex, which is composed of the IL-12Rβ1 and IL-23R subunits.[4] This binding event triggers a series of intracellular phosphorylation events, primarily mediated by the Janus kinase (JAK) family of enzymes, specifically JAK2 and TYK2.[3][9]

The activation of JAK2 and TYK2 leads to the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3.[3][9] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor, inducing the expression of genes that promote Th17 cell differentiation and survival, including the master regulator RORyt.[4][10] This leads to the production and secretion of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are the primary drivers of the inflammatory response in target tissues.[11][12]



Click to download full resolution via product page

Figure 1: IL-23 Signaling Pathway

## Therapeutic Inhibitors of the IL-23 Pathway

The development of monoclonal antibodies that specifically target the IL-23 pathway has revolutionized the treatment of several autoimmune diseases. These inhibitors can be broadly categorized into two classes based on their target subunit:



- Anti-p19 Subunit Inhibitors: These antibodies specifically bind to the p19 subunit of IL-23, preventing it from interacting with the IL-23R. This targeted approach selectively blocks the IL-23 pathway without affecting IL-12 signaling, which shares the p40 subunit. Examples include guselkumab and risankizumab.[1][13]
- Anti-p40 Subunit Inhibitors: These antibodies bind to the p40 subunit, which is common to both IL-23 and IL-12. Consequently, they inhibit the signaling of both cytokines. Ustekinumab is a prominent example of this class of inhibitors.[11][13]

### **Quantitative Data on IL-23 Inhibitors**

The efficacy of IL-23 inhibitors can be quantified through various in vitro and clinical parameters. The following tables summarize key quantitative data for prominent IL-23 inhibitors.

Table 1: In Vitro Binding Affinity and Kinetics of IL-23

**Antibodies** 

| Antibody         | Target<br>Subunit | KD (pM) | ka (106 M-<br>1s-1) | kd (10-5 s-<br>1) | Reference |
|------------------|-------------------|---------|---------------------|-------------------|-----------|
| Risankizuma<br>b | p19               | 21      | 1.5                 | 0.3               | [14]      |
| Guselkumab       | p19               | 35      | 1.2                 | 0.4               | [14]      |
| Tildrakizumab    | p19               | 136     | 1.0                 | 1.4               | [14]      |
| Ustekinumab      | p40               | 106     | 1.3                 | 1.4               | [14]      |

KD (equilibrium dissociation constant), ka (association rate constant), kd (dissociation rate constant). Data from surface plasmon resonance (SPR) measurements at 37°C with single-chain human IL-23.[14]

## Table 2: Clinical Efficacy of IL-23 Inhibitors in Plaque Psoriasis



| Drug             | Trial       | Primary<br>Endpoin<br>t  | Guselku<br>mab | Adalimu<br>mab | Ustekin<br>umab | Placebo | Referen<br>ce |
|------------------|-------------|--------------------------|----------------|----------------|-----------------|---------|---------------|
| Guselku<br>mab   | VOYAGE<br>1 | PASI 90<br>at Week<br>16 | 73.3%          | 49.7%          | -               | 2.9%    | [15]          |
| Guselku<br>mab   | VOYAGE<br>2 | PASI 90<br>at Week<br>16 | 70.0%          | 46.8%          | -               | 2.4%    | [15][16]      |
| Risankiz<br>umab | UltIMMa-    | PASI 90<br>at Week<br>16 | 75.3%          | -              | 42.0%           | 4.9%    | [17]          |

PASI 90: 90% reduction in Psoriasis Area and Severity Index score.

Table 3: Clinical Efficacy of IL-23 Inhibitors in Crohn's

<u>Disease</u>

| <u>Disease</u>   |          |                                   |                                   |                                    |         |               |  |
|------------------|----------|-----------------------------------|-----------------------------------|------------------------------------|---------|---------------|--|
| Drug             | Trial    | Primary<br>Endpoint               | Risankizu<br>mab<br>(600mg<br>IV) | Risankizu<br>mab<br>(1200mg<br>IV) | Placebo | Referenc<br>e |  |
| Risankizu<br>mab | ADVANCE  | Clinical<br>Remission<br>at Wk 12 | 43%                               | 41%                                | 21%     | [18]          |  |
| Risankizu<br>mab | MOTIVATE | Clinical<br>Remission<br>at Wk 12 | 35%                               | 42%                                | 19%     | [18]          |  |

# Table 4: Clinical Efficacy of IL-23 Inhibitors in Ulcerative Colitis



| Drug             | Trial   | Primary<br>Endpoint                       | Guselku<br>mab<br>(200mg<br>IV) | Guselku<br>mab<br>(100mg<br>SC) | Placebo | Referenc<br>e |
|------------------|---------|-------------------------------------------|---------------------------------|---------------------------------|---------|---------------|
| Guselkuma<br>b   | QUASAR  | Clinical<br>Remission<br>at Wk 12         | 23%                             | -                               | 7%      | [19]          |
| Guselkuma<br>b   | QUASAR  | Clinical<br>Remission<br>at Wk 44         | 50%<br>(200mg<br>SC)            | 45%                             | 19%     | [19]          |
| Risankizu<br>mab | INSPIRE | Clinical<br>Remission<br>at Wk 12         | 20.3%<br>(1200mg<br>IV)         | -                               | 6.2%    | [20]          |
| Ustekinum<br>ab  | UNIFI   | Symptomat<br>ic<br>Remission<br>at Wk 200 | 55.2%                           | -                               | -       | [21]          |

### **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize IL-23 inhibitors.

#### Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants of anti-IL-23 antibodies.[22][23]

#### Methodology:

- Immobilization: A goat anti-human IgG Fc polyclonal antibody is immobilized on a sensor chip surface.[14]
- Antibody Capture: The anti-IL-23 antibody of interest is captured on the sensor chip via the immobilized anti-Fc antibody.[14]



### Foundational & Exploratory

Check Availability & Pricing

- Analyte Injection: Different concentrations of recombinant human IL-23 (either single-chain or heterodimeric) are injected over the sensor surface in consecutive cycles.[14]
- Data Acquisition: The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface.
- Data Analysis: The sensorgrams are globally fitted to a 1:1 binding model to calculate the ka, kd, and KD values.[14]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The regulatory mechanism and potential application of IL-23 in autoimmune diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-23: as a drug target for autoimmune inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin 23 Wikipedia [en.wikipedia.org]
- 5. consensus.app [consensus.app]
- 6. What are IL-23 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. promega.com [promega.com]
- 10. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 14. A non-clinical comparative study of IL-23 antibodies in psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 15. dermnetnz.org [dermnetnz.org]
- 16. Janssen reports positive results from two Phase III trials of guselkumab in plaque psoriasis Clinical Trials Arena [clinicaltrialsarena.com]
- 17. dermnetnz.org [dermnetnz.org]



- 18. biospace.com [biospace.com]
- 19. Efficacy in Moderately to Severely Active UC | TREMFYA® (guselkumab) HCP [tremfyahcp.com]
- 20. news.abbvie.com [news.abbvie.com]
- 21. gi.org [gi.org]
- 22. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 23. Measuring antibody-antigen binding kinetics using surface plasmon resonance PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Therapeutic Targeting of Interleukin-23]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857981#potential-therapeutic-targets-of-jg-23]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com